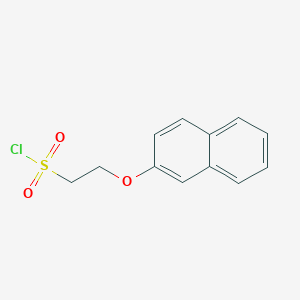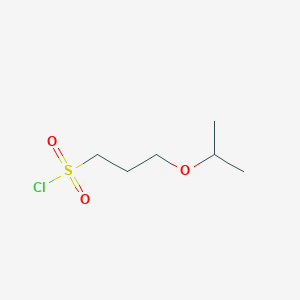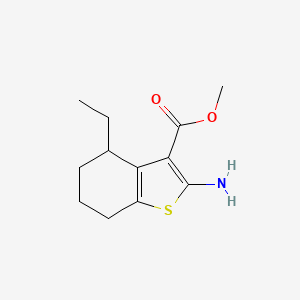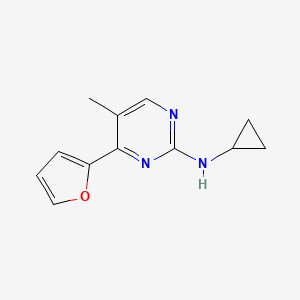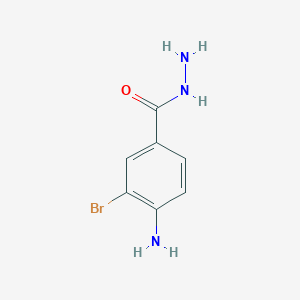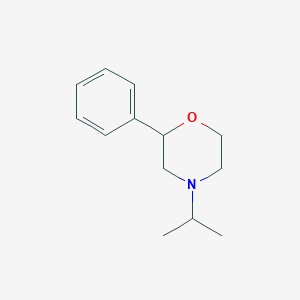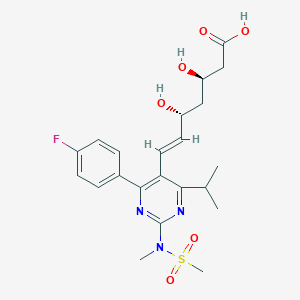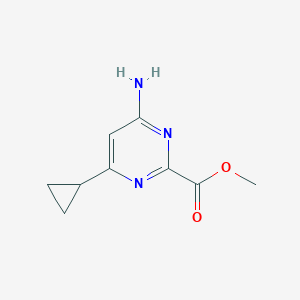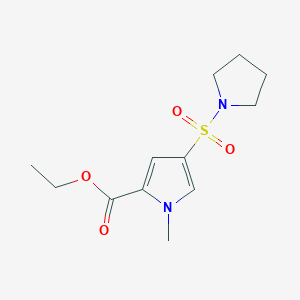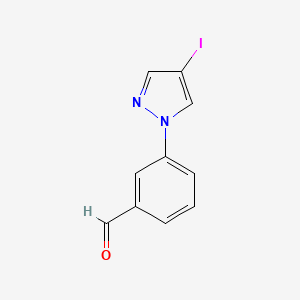
3-(4-iodo-1H-pyrazol-1-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde is a chemical compound characterized by the presence of a benzaldehyde group attached to a pyrazole ring, which is further substituted with an iodine atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-iodo-1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 4-iodopyrazole with benzaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the carbonyl carbon of benzaldehyde, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the process.
化学反应分析
Types of Reactions: 3-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 3-(4-Iodo-1H-pyrazol-1-yl)benzoic acid.
Reduction: 3-(4-Iodo-1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学研究应用
3-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals targeting specific enzymes or receptors.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 3-(4-iodo-1H-pyrazol-1-yl)benzaldehyde largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The iodine atom and the aldehyde group play crucial roles in its reactivity and binding affinity to molecular targets.
相似化合物的比较
4-Iodo-1H-pyrazole: Lacks the benzaldehyde group, making it less versatile in synthetic applications.
3-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and biological activity.
3-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde: Contains a chlorine atom, offering different reactivity patterns compared to the iodine-substituted compound.
Uniqueness: 3-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological interactions. The combination of the pyrazole ring and the benzaldehyde group also provides a versatile scaffold for further functionalization and application in various fields.
属性
IUPAC Name |
3-(4-iodopyrazol-1-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IN2O/c11-9-5-12-13(6-9)10-3-1-2-8(4-10)7-14/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEYYMBTSMASOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(C=N2)I)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
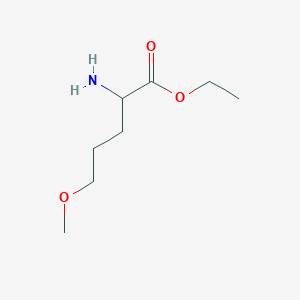
amino}-2-(4-chlorophenyl)acetic acid](/img/structure/B6615990.png)
amino}-2-(pyridin-3-yl)aceticacid](/img/structure/B6615997.png)
![1,8-dioxaspiro[5.5]undecan-4-one](/img/structure/B6616001.png)

